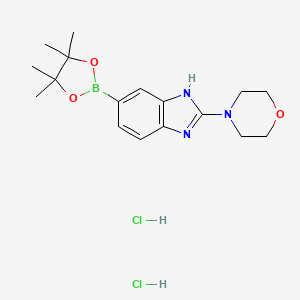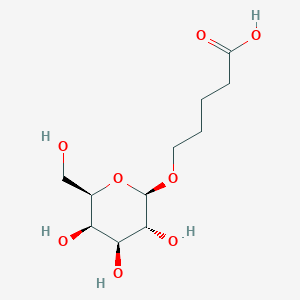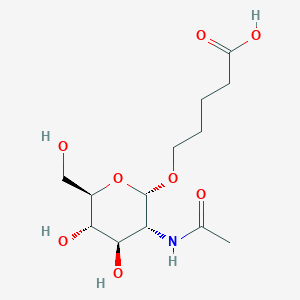![molecular formula C8H13NO B6310488 (+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98% CAS No. 1335031-62-3](/img/structure/B6310488.png)
(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98% (also known as (-)-MBOA) is a naturally-occurring compound found in various plant species, and it has been used in scientific research for many years. It is a monoamine oxidase inhibitor (MAOI) that has been studied for its potential to treat a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
(-)-MBOA has been studied for its potential to treat various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, (-)-MBOA has been studied for its potential to treat addiction and substance abuse.
Mecanismo De Acción
(-)-MBOA is a monoamine oxidase inhibitor (MAOI) that works by blocking the enzyme monoamine oxidase. This enzyme is responsible for breaking down monoamines, such as serotonin, dopamine, and norepinephrine. By blocking this enzyme, (-)-MBOA increases the levels of these monoamines in the brain, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-MBOA have been studied extensively. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to an antidepressant effect. In addition, (-)-MBOA has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which can lead to a calming effect. It has also been shown to increase the levels of glutamate in the brain, which can lead to improved cognitive functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(-)-MBOA has several advantages for lab experiments. It is a naturally-occurring compound, so it is widely available and easy to obtain. In addition, it is easy to synthesize and has a high purity. However, (-)-MBOA also has some limitations. It is a MAOI, so it can have serious side effects if used incorrectly. In addition, it can interact with other drugs, so it should be used with caution.
Direcciones Futuras
There are several potential future directions for (-)-MBOA research. It could be studied for its potential to treat other neurological and psychiatric disorders, such as schizophrenia and autism. In addition, it could be studied for its potential to treat other neurodegenerative diseases, such as Huntington’s disease and amyotrophic lateral sclerosis. It could also be studied for its potential to treat other conditions, such as chronic pain and obesity. Finally, it could be studied for its potential to treat addiction and substance abuse.
Métodos De Síntesis
The synthesis of (-)-MBOA has been studied extensively and there are several methods available. The most common synthesis method is via a reaction between 1-methyl-7-azabicyclo[4.2.0]octan-8-one and a base, such as sodium hydroxide. This reaction produces (-)-MBOA in a high yield and purity. Other methods of synthesis include the use of a Grignard reagent, a lithium-halide exchange, and a Wittig reaction.
Propiedades
IUPAC Name |
(1S,6R)-1-methyl-7-azabicyclo[4.2.0]octan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)9-7(8)10/h6H,2-5H2,1H3,(H,9,10)/t6-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBLLYBHNMXEHC-SVRRBLITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)
![(+/-)-tert-Butyl-1-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate, 98%](/img/structure/B6310480.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310518.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)